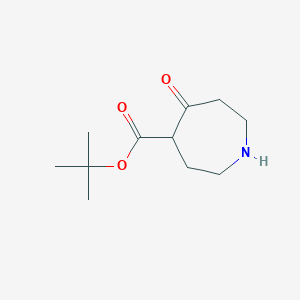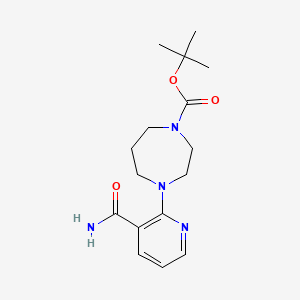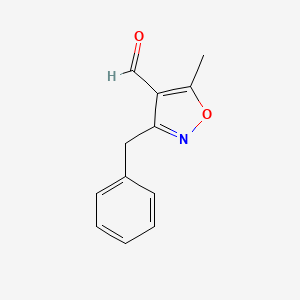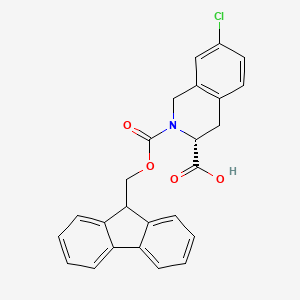
Fmoc-7-Chloro-D-Tic-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-7-Chloro-D-Tic-OH: is a derivative of the amino acid tetrahydroisoquinoline-3-carboxylic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 7th position. This compound is primarily used in solid-phase peptide synthesis due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-7-Chloro-D-Tic-OH typically involves several steps:
Fmoc Protection: The initial step involves protecting the amino group of 7-chloro-D-tetrahydroisoquinoline-3-carboxylic acid with the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Fmoc-7-Chloro-D-Tic-OH: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can participate in nucleophilic substitution reactions, allowing for further functionalization.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for subsequent peptide coupling reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Fmoc Deprotection: Yields 7-chloro-D-tetrahydroisoquinoline-3-carboxylic acid.
Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Fmoc-7-Chloro-D-Tic-OH: has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.
Drug Development: The compound is used in the development of novel pharmaceuticals, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters.
Biological Studies: It serves as a building block in the synthesis of biologically active peptides, aiding in the study of protein-protein interactions and enzyme mechanisms.
作用機序
The mechanism of action of Fmoc-7-Chloro-D-Tic-OH in peptide synthesis involves:
Fmoc Protection: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Deprotection: Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.
類似化合物との比較
Fmoc-7-Chloro-D-Tic-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-D-Tic-OH: Lacks the chlorine atom, making it less reactive in substitution reactions.
Fmoc-L-Tic-OH: The L-isomer of the compound, which may have different biological activity and reactivity.
Fmoc-7-Bromo-D-Tic-OH: Similar to the chloro derivative but with a bromine atom, which can affect the reactivity and steric properties.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis and drug development. Its unique structure allows for various chemical modifications, making it a valuable tool in scientific research.
特性
分子式 |
C25H20ClNO4 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
(3R)-7-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H20ClNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)/t23-/m1/s1 |
InChIキー |
CGSHLSMQBIOWRE-HSZRJFAPSA-N |
異性体SMILES |
C1[C@@H](N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
正規SMILES |
C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)

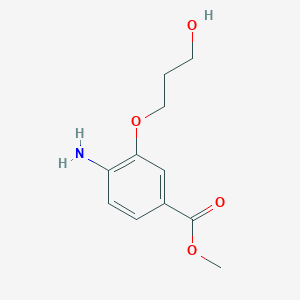
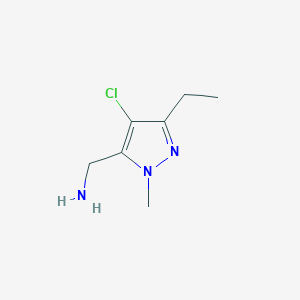
![3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)
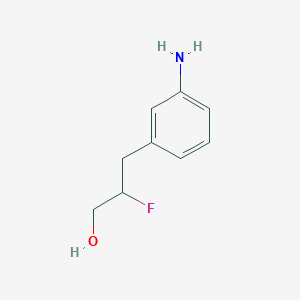
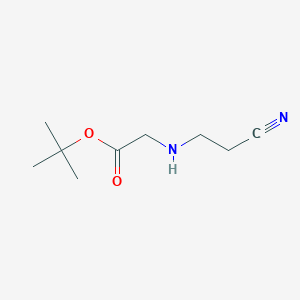
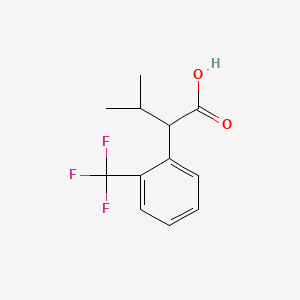
![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
